molecular formula C19H24N2O4 B1677950 Pipratecol CAS No. 15534-05-1

Pipratecol

Cat. No.: B1677950
CAS No.: 15534-05-1
M. Wt: 344.4 g/mol
InChI Key: QESTYTNSJJTQCI-UHFFFAOYSA-N
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Description

Historical Trajectories of Pipratecol Investigation

Early research into this compound explored its effects on various physiological systems. Studies in isolated guinea-pig atria investigated its influence on cardiac contractions ncats.io. These investigations revealed a concentration-dependent effect, where higher concentrations (e.g., 10⁻⁴ g/ml) increased the amplitude of contractions while decreasing the rate, and lower concentrations (e.g., 10⁻⁸ g/ml) slightly decreased amplitude and increased the rate ncats.io.

Simultaneously, investigations into this compound's effects on vascular systems were conducted, notably using isolated rabbit ear vessels researchgate.netamanote.com. These studies observed that this compound could decrease perfusion drops in these vessels at various concentrations (e.g., 10⁻⁴, 10⁻⁶, or 10⁻⁸ g/ml) researchgate.net. Furthermore, early research noted that this compound could suppress the effects of adrenaline and noradrenaline on atrial contractions and prevent decreases in perfusion drops induced by these compounds in rabbit ear vessels ncats.ioresearchgate.net.

Based on these observed effects, this compound saw historical use as a peripheral vasodilator, sometimes in conjunction with raubasine, for the treatment of cerebrovascular disorders ncats.io. It was also utilized as an antiulcerative agent ncats.io. These historical applications were largely driven by the initial pharmacological observations regarding its effects on vascular tone and potential influence on adrenergic responses ncats.ioresearchgate.net.

Contemporary Significance of this compound in Preclinical and Mechanistic Studies

The contemporary significance of this compound lies in its continued role in preclinical and mechanistic studies aimed at understanding its biological interactions at a more fundamental level ncats.ioresearchgate.net. Current research builds upon historical observations to elucidate the precise mechanisms underlying its effects.

A key mechanistic finding is this compound's identification as an H+/K(+)-ATPase inhibitor ncats.io. This mechanism is particularly relevant to its historical use as an antiulcerative agent, as H+/K(+)-ATPase is a primary driver of gastric acid secretion.

Furthermore, ongoing studies continue to probe this compound's interaction with the adrenergic system. Building on early findings that this compound suppressed the effects of adrenaline and noradrenaline ncats.ioresearchgate.net, contemporary research explores its potential affinity with adrenergic receptors ncats.io. While the effects of adrenaline and noradrenaline were suppressed by this compound, the effect of isoproterenol (B85558) was scarcely influenced ncats.io. This differential effect suggests a specific interaction profile with adrenergic pathways ncats.io. The ability of this compound to prevent adrenaline or noradrenaline-induced decreases in perfusion drops in rabbit ear vessels, as observed in historical studies, remains a subject of interest in understanding its vascular effects researchgate.net.

These preclinical and mechanistic investigations, utilizing techniques such as isolated tissue preparations, continue to provide valuable data on this compound's pharmacological profile. The table below summarizes some key findings from these studies:

Study ModelCompound/ConditionThis compound Concentration (g/ml)Observed EffectCitation
Isolated Guinea-Pig AtriaBaseline Contractions10⁻⁴Increased amplitude, decreased rate ncats.io
Isolated Guinea-Pig AtriaBaseline Contractions10⁻⁸Decreased amplitude, slightly increased rate ncats.io
Isolated Guinea-Pig AtriaAdrenaline/Noradrenaline EffectsPreceding addition of this compoundEffects suppressed ncats.io
Isolated Guinea-Pig AtriaIsoproterenol EffectsPreceding addition of this compoundEffects scarcely influenced ncats.io
Isolated Rabbit Ear VesselsPerfusion Drops10⁻⁴, 10⁻⁶, 10⁻⁸Decreased perfusion drops researchgate.net
Isolated Rabbit Ear VesselsAdrenaline/Noradrenaline Effects10⁻⁴ or 10⁻⁶ (pre-treatment)Prevention of decreased perfusion drops induced by adrenaline/noradrenaline researchgate.net

These detailed research findings from preclinical models are crucial for understanding the fundamental actions of this compound at the tissue and cellular level, informing its potential as a tool in chemical biology and providing a basis for further exploration of its therapeutic potential, strictly within the scope of mechanistic understanding.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[1-hydroxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-25-19-5-3-2-4-15(19)21-10-8-20(9-11-21)13-18(24)14-6-7-16(22)17(23)12-14/h2-7,12,18,22-24H,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESTYTNSJJTQCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15622-04-5 (di-hydrochloride)
Record name Pipratecol [INN:DCF]
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DSSTOX Substance ID

DTXSID30864596
Record name 4-{1-Hydroxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzene-1,2-diol
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Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15534-05-1
Record name 4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-1,2-benzenediol
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Record name Pipratecol [INN:DCF]
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Record name 4-{1-Hydroxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzene-1,2-diol
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Record name Pipratecol
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Record name PIPRATECOL
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Advanced Synthetic Methodologies and Chemical Reactivity of Pipratecol

Elucidation of Optimized Synthesis Pathways for Pipratecol

The synthesis of this compound involves the strategic construction and coupling of its distinct molecular fragments: the piperazine (B1678402) core, the catechol structure, and the linker connecting them. Optimized pathways focus on efficient bond formation, control over stereochemistry where applicable, and the isolation of the desired product, often in a stable salt form smolecule.com.

Strategic Formation of the Piperazine Moiety

The piperazine ring, substituted with a 2-methoxyphenyl group, is a key building block in this compound synthesis. The formation of the 1-(2-methoxyphenyl)piperazine (B120316) core typically involves the reaction of 2-methoxyaniline with a suitable reagent that facilitates the cyclization to form the six-membered ring containing two nitrogen atoms. One reported method for synthesizing 1-(2-methoxyphenyl)piperazine hydrochloride involves heating a mixture of 2-methoxyaniline and bis(2-chloroethyl)amine (B1207034) hydrochloride in a solvent like diethyleneglycol monomethyl ether at elevated temperatures (e.g., 150 °C) chemicalbook.com. This reaction leads to the formation of the piperazine ring through a double alkylation process, followed by isolation as the hydrochloride salt chemicalbook.com.

Other approaches to piperazine synthesis and derivatization, although not explicitly detailed for the direct formation of the this compound piperazine moiety in the provided sources, include palladium-catalyzed cyclization reactions coupling propargyl carbonates with diamine components acs.org and methods involving nucleophilic substitution on alkyl halides or sulfonates, reductive amination, and the reduction of carboxyamides for N-alkylation of piperazine rings mdpi.com. These general methods highlight the diverse chemical strategies available for constructing and functionalizing the piperazine core.

Regioselective Hydroxylation Processes for Catechol Structure Formation

The pyrocatechol (B87986) (benzene-1,2-diol) moiety is another essential part of the this compound structure, featuring two hydroxyl groups on adjacent carbon atoms of an aromatic ring smolecule.com. The synthesis requires the introduction of these hydroxyl groups onto a phenyl ring in a regioselective manner, ensuring the formation of the 1,2-dihydroxy substitution pattern. While general methods for the synthesis of catechol derivatives exist, specific detailed procedures for the regioselective hydroxylation directly leading to the this compound structure were not extensively detailed in the provided search results.

Salt Formation and Crystalline State Control

This compound is typically handled and utilized in the form of its dihydrochloride (B599025) salt smolecule.comchemicalbook.comresearchgate.net. Salt formation is a common practice in pharmaceutical chemistry to enhance the solubility, stability, and handling properties of basic compounds like those containing piperazine rings smolecule.comchemicalbook.com. The formation of the dihydrochloride salt involves treating the free base form of this compound with hydrochloric acid smolecule.comresearchgate.net.

Control over the crystalline state of the salt is important for purity, manufacturing, and formulation. Crystallization is a key step in the purification and isolation of chemical compounds acs.org. For example, in the synthesis of (R)-Pipratecol, direct crystallization was used to obtain the piperazine-containing amino alcohol intermediate with high enantiomeric purity and good yield acs.org. Tartrate salt formation has also been mentioned as a method for achieving high enantiomeric excess in the synthesis of related chiral compounds acs.org. These techniques highlight the importance of controlled crystallization and salt formation in obtaining this compound in a well-defined and pure solid form.

Mechanistic Studies of Chemical Transformations and Derivatization

This compound, possessing both a catechol moiety and a piperazine ring, can undergo a variety of chemical transformations characteristic of these functional groups. Mechanistic studies provide insights into the reaction pathways and help in designing derivatization strategies.

Electrophilic Substitution Reactions on the Catechol Hydroxyl Groups

The hydroxyl groups on the catechol ring are activating and directing groups for electrophilic aromatic substitution reactions msu.edursc.org. While the aromatic ring of catechol is generally electron-rich and susceptible to electrophilic attack, the presence of two adjacent hydroxyl groups influences the regioselectivity of these reactions conicet.gov.armasterorganicchemistry.com. Electrophilic substitution on catechol derivatives can lead to the introduction of various substituents onto the aromatic ring conicet.gov.ar. However, achieving selective monosubstitution or controlling the position of substitution (ortho, meta, or para to the existing hydroxyl groups) can be complex and may require careful control of reaction conditions and reagents conicet.gov.ar. The mechanism typically involves the attack of an electrophile on the activated aromatic ring, forming a cyclohexadienyl cation intermediate (sigma complex), followed by deprotonation to restore aromaticity msu.edursc.org.

Alkylation Reactions at the Piperazine Nitrogen

The nitrogen atoms in the piperazine ring of this compound are basic and nucleophilic, making them susceptible to alkylation reactions smolecule.comresearchgate.net. Alkylation at the piperazine nitrogen can be used to introduce various substituents, leading to the formation of this compound derivatives with potentially altered properties smolecule.comresearchgate.net.

Alkylation reactions can be carried out using alkyl halides or sulfonates, where the nitrogen atom acts as a nucleophile attacking the electrophilic carbon of the alkylating agent mdpi.com. The mechanism typically involves an SN2 displacement. Reductive amination, involving the reaction of the piperazine nitrogen with an aldehyde or ketone followed by reduction of the intermediate imine, is another common method for N-alkylation of piperazines mdpi.com. Photocatalytic methods for the N-alkylation of piperazine with alcohols have also been reported, involving a tandem process of alcohol dehydrogenation, imine formation, and hydrogenation researchgate.net. The specific nitrogen atom undergoing alkylation in a disubstituted piperazine like the one in this compound can depend on the electronic and steric environment around each nitrogen. Studies on the synthesis of phosphorylated derivatives of 1-(2-methoxyphenyl)piperazine by reaction with phosphorous chlorides demonstrate the reactivity of the nitrogen atoms for derivatization scilit.com.

These chemical transformations on both the catechol and piperazine moieties provide avenues for structural modification and the exploration of new this compound analogs.

Redox Chemistry and Quinone Formation of the Catechol System

The chemical reactivity of this compound is significantly influenced by the presence of its catechol moiety (a 1,2-dihydroxybenzene structure). Catechols are well-known for their susceptibility to oxidation, undergoing transformations that are crucial in various chemical and biological contexts. This redox chemistry typically proceeds through a two-step oxidation process involving the loss of two electrons and two protons, leading to the formation of the corresponding ortho-quinone.

The initial oxidation of the catechol system in this compound involves the transfer of one electron and one proton, resulting in the formation of a semiquinone radical intermediate. This radical is relatively unstable and can undergo further oxidation via the loss of another electron and proton to yield the more stable, but highly reactive, ortho-quinone. nih.govresearchgate.net

The oxidation of catechols, including the moiety found in this compound, can be facilitated by various oxidizing agents. These include chemical oxidants such as sodium periodate, enzymatic systems like tyrosinase or horseradish peroxidase, autoxidation in the presence of oxygen, and metal ions, particularly transition metals like copper. nih.govacs.orgmdpi.comrsc.org The specific pathway and rate of oxidation can be influenced by factors such as the nature and concentration of the oxidant, as well as the pH of the environment. acs.org

The ortho-quinone formed upon oxidation of the catechol system is an electrophilic species. This high reactivity makes it prone to subsequent reactions, notably Michael-type additions and Schiff base formation, with nucleophilic functional groups such as amines (-NH₂) and thiols (-SH) that may be present in the surrounding chemical environment or on biological substrates. acs.orgmdpi.com This reactivity is fundamental to the roles of catechol systems in processes like oxidative cross-linking and polymerization. acs.org

Molecular and Cellular Mechanisms of Action of Pipratecol

Investigation of Neurotransmitter System Modulation

Research has delved into how Pipratecol may modulate neurotransmitter systems, specifically examining its interactions with serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) pathways, as well as alpha-adrenergic receptors.

Serotonin Receptor Binding Dynamics and Specificity

Studies have investigated the binding dynamics and specificity of compounds, including those structurally related to this compound, at serotonin receptors. Serotonin receptors, particularly the 5-HT1A subtype, are G-protein-coupled receptors involved in numerous physiological processes. The binding of ligands to these receptors is influenced by factors such as the structure of the ligand-binding pocket and the presence of surrounding molecules like cholesterol. nih.govccmb.res.in Molecular dynamics simulations have been employed to understand the interactions between serotonin and its receptors, identifying key residues involved in electrostatic interactions and signal transduction. chemrxiv.org The residue at position 6.55 in Gi/o-coupled 5-HT receptors has been identified as a determinant for ligand selectivity, influencing the activity of these receptors through steric hindrance or polar interactions. nih.gov

Pharmacological Modulation of Norepinephrine Levels

The modulation of norepinephrine levels is a significant pharmacological target. Norepinephrine is a neurotransmitter crucial for processes such as attention, arousal, and stress response. tsinghua.edu.cnmhanational.org Its levels in the brain, particularly in the prefrontal cortex, are regulated by the norepinephrine transporter (NET), which is responsible for its reuptake into presynaptic neurons. mdpi.comtsinghua.edu.cn Compounds that inhibit NET can increase extracellular norepinephrine concentrations. tsinghua.edu.cn Alpha-2 adrenergic receptors located on presynaptic neurons also play a role in regulating norepinephrine release through a negative feedback mechanism. cvpharmacology.comwikipedia.org Activation of these receptors can inhibit norepinephrine release. nih.gov Norepinephrine also interacts with melatonin (B1676174) secretion, showing a bidirectional relationship where norepinephrine promotes wakefulness and enhances melatonin secretion at night, while melatonin can subsequently inhibit norepinephrine signaling. explorationpub.com

Alpha-Adrenergic Receptor Agonism/Antagonism Mechanisms

Alpha-adrenergic receptors are a class of G-protein-coupled receptors that bind catecholamines like norepinephrine and epinephrine. nih.govwikipedia.org They are divided into two main subtypes: alpha-1 (α1) and alpha-2 (α2). cvpharmacology.comnih.gov Alpha-1 receptors are primarily located on vascular smooth muscle and their activation leads to vasoconstriction. cvpharmacology.comnih.gov Alpha-2 receptors are found both on vascular smooth muscle and on presynaptic nerve terminals, where they inhibit neurotransmitter release. cvpharmacology.comwikipedia.org Agonists of alpha-adrenergic receptors stimulate these receptors, while antagonists block their activity. nih.gov Alpha-2 adrenergic agonists can inhibit norepinephrine release and reduce activity in noradrenergic pathways, leading to effects like sedation and analgesia. nih.govwikipedia.org Alpha-blockers, or alpha-adrenoceptor antagonists, block the binding of norepinephrine to these receptors, often resulting in vasodilation. cvpharmacology.com The specific agonistic or antagonistic mechanisms of a compound at these receptors determine its pharmacological effects. nih.gov

Enzymatic Target Identification and Inhibition Kinetics

Beyond neurotransmitter systems, this compound's interaction with enzymatic targets has also been investigated, specifically its potential to inhibit H+/K+-ATPase.

Enzyme Inhibition Profiles in Neurotransmitter Metabolism

Research indicates that this compound functions as an H+/K(+)-ATPase inhibitor. ncats.io While H+/K(+)-ATPase is an enzyme, the provided information does not detail specific inhibition profiles of this compound concerning enzymes directly involved in the synthesis, degradation, or reuptake of neurotransmitters. Studies have noted effects of this compound on isolated guinea-pig atrial contractions and the suppression of effects induced by adrenaline and noradrenaline, suggesting interactions potentially related to adrenergic receptors rather than direct enzyme inhibition in neurotransmitter metabolism pathways. ncats.io

In Vitro Cellular Responses and Signal Transduction Pathways

Mechanisms of Neuroprotective Effects in Neuronal Cell Lines

This compound has been referenced in the context of investigating sequential damage in mitochondrial complexes induced by peroxidative stress. dntb.gov.ua This research involved a dopaminergic cell line variant exposed to the neurotoxin MPTP. dntb.gov.ua The mention of this compound in this context suggests its potential involvement or investigation regarding neuroprotective mechanisms related to mitochondrial function and oxidative stress in neuronal cells. However, the specific detailed mechanisms of neuroprotection involving signal transduction pathways in neuronal cell lines are not explicitly described in the available information.

Cellular Interactions in Vascular Smooth Muscle

This compound is recognized as a peripheral vasodilator. ncats.io This pharmacological effect implies interactions with the cellular components of blood vessels, including vascular smooth muscle. Studies on isolated guinea-pig atrial contractions demonstrated that this compound could increase the amplitude and decrease the rate of contractions at a high concentration (10-4 g/ml), while a low concentration (10-8 g/ml) led to a decrease in amplitude and a slight increase in rate. ncats.io Furthermore, this compound was observed to suppress the effects of adrenaline and noradrenaline on these contractions. ncats.io These findings suggest that this compound influences the contractile activity of cardiac tissue, and its role as a vasodilator indicates effects on vascular smooth muscle tone, potentially involving interactions with adrenergic receptors or other pathways regulating smooth muscle contraction and relaxation. ncats.io

Computational and In Vitro Exploration of Viral Enzyme Interactions (e.g., SARS-CoV-2 nsp16 2′-O-Methyltransferase)

Based on the available search results, there is no information detailing computational or in vitro studies specifically exploring the interactions of this compound with viral enzymes, including SARS-CoV-2 nsp16 2′-O-Methyltransferase. While SARS-CoV-2 nsp16 is a known target for antiviral research and its interactions with inhibitors have been studied computationally and in vitro, this compound is not mentioned in the provided results in the context of inhibiting this or other viral enzymes. nih.govmdpi.comchemrxiv.orgfrontiersin.orgbiorxiv.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of Pipratecol

Correlating Structural Motifs with Biological Activity

Information regarding how specific structural features of the Pipratecol molecule influence its biological activity is not available in the reviewed literature. SAR studies for related piperazine (B1678402) and piperidine (B6355638) derivatives exist, but a direct extrapolation to this compound without specific experimental or computational data would be speculative and scientifically unsound. Such an analysis would typically involve the systematic modification of the dihydroxyphenyl, methoxyphenyl, and piperazineethanol moieties to determine their respective contributions to H+/K+-ATPase inhibition and vasodilatory effects.

Computational Chemistry Approaches to SAR/QSAR Modeling

There are no published studies detailing the application of computational chemistry to model the SAR or QSAR of this compound.

Molecular Docking Simulations for Receptor Binding Site Analysis

While molecular docking is a common technique to study the interaction of inhibitors with their target proteins, no specific molecular docking simulations for this compound with the H+/K+-ATPase or other potential receptors have been reported. Such studies would provide insights into the binding mode, key interacting amino acid residues, and the energetic favorability of the this compound-receptor complex.

Development of Predictive Models for Biological Potency

The development of predictive QSAR models requires a dataset of structurally related compounds with corresponding biological activity data. As no such dataset or study for this compound and its analogs has been found, the creation of predictive models for its biological potency is not possible at this time.

Application of Machine Learning and Deep Learning in QSAR

The application of advanced computational techniques such as machine learning and deep learning for QSAR analysis of this compound has not been documented. These methods rely on large datasets of compounds and their activities to build predictive models, which are currently unavailable for this compound.

Conformational Analysis and Molecular Dynamics Simulations of this compound-Target Interactions

There is no information available from conformational analysis or molecular dynamics simulations to describe the dynamic behavior of this compound when interacting with its biological targets. These simulations would typically be used to understand the stability of the ligand-receptor complex, the flexibility of the molecule within the binding site, and the energetic landscape of the binding process.

Design, Synthesis, and Characterization of Pipratecol Derivatives and Analogs

Rational Design Strategies for Novel Pipratecol Scaffolds

Rational design in drug discovery involves utilizing known information about a target or a lead compound to design new molecules with desired characteristics, such as improved potency, selectivity, or pharmacokinetic properties. cbcs.seoncodesign-services.comazolifesciences.com While the general principles of rational design, including structure-activity relationship (SAR) studies and computational approaches, are widely applied in medicinal chemistry cbcs.seoncodesign-services.comazolifesciences.com, specific detailed strategies for the rational design of novel this compound scaffolds are not extensively detailed in the available literature. Some efforts in drug design aim to improve pharmacologic properties google.com, which would inherently involve rational strategies based on the known activity and structure of the parent compound. Understanding the mechanism of action, such as this compound's inhibition of H+/K(+)-ATPase or its interaction with adrenergic receptors ncats.io, would guide the design of modified structures intended to modulate these activities.

Comparative Preclinical Evaluation of Analogs for Enhanced Mechanistic Selectivity

Preclinical evaluation of drug candidates involves assessing their biological activity, efficacy, and potential mechanisms of action in in vitro and in vivo models. nih.govjacobiopharma.comnih.gov For this compound, preclinical studies have investigated its effects on the cardiovascular system, including isolated guinea-pig atrial contractions and rabbit ear vessels, indicating interactions with adrenergic receptors. ncats.ioresearchgate.netresearchgate.net It is also known as an H+/K(+)-ATPase inhibitor. ncats.io

To achieve enhanced mechanistic selectivity, comparative preclinical evaluation of this compound analogs would typically involve testing a series of synthesized compounds in assays relevant to its known activities (e.g., H+/K(+)-ATPase inhibition, adrenergic receptor modulation) and potentially other targets to understand their selectivity profiles. Studies on other compound classes demonstrate that preclinical evaluation of derivatives can reveal differential potency and selectivity among related structures. jacobiopharma.commdpi.com However, specific detailed research findings from comparative preclinical evaluations of this compound analogs aimed at demonstrating enhanced mechanistic selectivity among its different potential targets are not explicitly present in the gathered information. Research on this compound in rabbit ear vessels did explore its influence on the effects of adrenaline, noradrenaline, and isoproterenol (B85558) at different concentrations, suggesting concentration-dependent effects and interaction with alpha-adrenergic receptors. researchgate.netresearchgate.net

Structure-Based Approaches for Derivative Optimization

Structure-based drug design and optimization involve using the three-dimensional structure of a target protein (such as an enzyme or receptor) in complex with a ligand to guide the modification of the ligand's structure for improved binding affinity, selectivity, and other properties. azolifesciences.com Techniques include X-ray crystallography, computational modeling, and structure-activity relationship (SAR) analysis. cbcs.seoncodesign-services.comazolifesciences.com

Advanced Analytical Methodologies for Pipratecol Research and Development

Chromatographic Techniques for High-Resolution Analysis

Chromatographic techniques are fundamental for separating complex mixtures, allowing for the isolation and analysis of individual components. For a compound like Pipratecol, which may be synthesized or found in formulations, high-resolution chromatographic methods are essential for assessing purity and identifying impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative and Qualitative Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique in pharmaceutical analysis for both the quantitative and qualitative determination of small molecules. creative-proteomics.combioxpedia.com LC separates the components of a mixture based on their differential interactions with a stationary phase and a mobile phase, while the tandem mass spectrometer provides highly selective and sensitive detection. bioxpedia.com

For this compound, LC-MS/MS can be employed to:

Quantify the amount of this compound in a sample, such as a reaction mixture or a formulated product. creative-proteomics.combioxpedia.com

Identify and characterize impurities or degradation products. The MS/MS component allows for fragmentation of the parent ion and analysis of the resulting fragment ions, providing structural information. creative-proteomics.com

Assess purity by separating this compound from other components and measuring its relative abundance.

LC-MS/MS offers high specificity, can resist interference from similar compounds, and can detect degradation products. creative-proteomics.com The technique is known for its sensitivity, enabling the detection of analytes at low concentrations. bioxpedia.com

Gas Chromatography Applications

Gas Chromatography (GC) is a separation technique applicable to volatile or semi-volatile compounds. While this compound's volatility would need to be assessed or derivatization considered, GC, often coupled with Mass Spectrometry (GC-MS), is valuable for analyzing certain types of samples in pharmaceutical development. GC-MS can be used to determine the identity of isolated components. google.comepo.org For example, GC-MS has been utilized in the analysis of related compounds like pipecolic acid, employing specific columns and temperature programs for separation and mass spectrometry for detection using selected ion monitoring. nih.govnih.gov In the context of this compound, GC-MS could potentially be applied to analyze volatile impurities or residual solvents in the manufacturing process. It has also been mentioned in the context of determining residual cross-linking agents in materials that may contain this compound. google.com

Hyphenated Techniques for Complex Mixture Characterization

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of spectroscopy or spectrometry. LC-MS and GC-MS are prime examples of such techniques. univie.ac.atnih.gov These combinations are particularly useful for characterizing complex mixtures where multiple components need to be separated and individually identified or quantified. univie.ac.atgoogle.com For this compound research, hyphenated techniques are invaluable for analyzing synthesis reaction mixtures, identifying process impurities, and studying degradation pathways, providing comprehensive data on the composition of samples.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods provide detailed information about the structure and functional groups of a molecule. These techniques are critical for confirming the identity and elucidating the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the elucidation and confirmation of molecular structures. bioxpedia.com By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the carbon-hydrogen framework and the functional groups within a molecule. For this compound, both ¹H NMR and ¹³C NMR spectroscopy would be used to confirm the presence and arrangement of all atoms, verifying the synthesized compound matches the expected structure. bioxpedia.com NMR is considered a standard analytical technique for determining the identity of isolated components. google.comepo.orgunivie.ac.at

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the exact mass of a molecule and its fragments. bioxpedia.com Unlike low-resolution MS, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the determination of the elemental composition of an ion. bioanalysis-zone.commdpi.comresearchgate.net This is crucial for confirming the molecular formula of this compound and its fragments. univie.ac.atmdpi.com Analysis of fragmentation patterns in HRMS provides additional structural information, helping to confirm the connectivity of atoms within the molecule. bioxpedia.com HRMS is a valuable tool in drug discovery and structural characterization, particularly for providing reliable molecular formula assignments and analyzing complex mixtures. univie.ac.atmdpi.comresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful techniques employed for the identification and characterization of functional groups within a molecule. IR spectroscopy probes the vibrational modes of chemical bonds, providing a unique fingerprint of the molecule. When infrared radiation interacts with a sample, specific frequencies are absorbed, corresponding to the energy required to excite molecular vibrations mdpi.com. The resulting IR spectrum, typically plotted as transmittance or absorbance versus wavenumber, displays characteristic absorption bands that can be assigned to specific functional groups such as hydroxyl (-OH), carbonyl (C=O), aromatic rings (C=C), and carbon-hydrogen (C-H) bonds mdpi.com.

For a compound like this compound, which is described as a substituted thienoimidazole ncats.io, IR spectroscopy would be invaluable in confirming the presence of key functional groups associated with its core structure and any substituents. For instance, the thienoimidazole ring system and any attached groups would exhibit distinct vibrational frequencies, aiding in structural elucidation and verification of synthesis or purity. Studies on related compounds like catechol have utilized FTIR spectroscopy to investigate molecular interactions and structural changes rsc.orgnih.govresearchgate.net.

UV-Vis spectroscopy, on the other hand, involves the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum technologynetworks.comlibretexts.org. This technique is particularly useful for analyzing compounds containing chromophores, which are functional groups that absorb UV or visible light libretexts.org. The absorption of UV-Vis light promotes electrons to higher energy states libretexts.org. The resulting spectrum, typically showing absorbance versus wavelength, provides information about the electronic transitions within the molecule. technologynetworks.comlibretexts.org.

For this compound, UV-Vis spectroscopy could be used to identify and quantify the compound in solution, provided it possesses suitable chromophores. Aromatic rings and conjugated double bonds typically exhibit strong UV-Vis absorption libretexts.org. The thienoimidazole core and any aromatic substituents in this compound would likely contribute to its UV-Vis spectrum. Studies on catechol and its complexes have shown characteristic UV-Vis absorption bands that are sensitive to pH and interactions with metal ions, highlighting the utility of this technique for studying the behavior of related phenolic compounds researchgate.netpsu.edu. UV-Vis spectroscopy is widely used for quantitative analysis based on the Beer-Lambert Law, which relates absorbance to concentration and path length libretexts.orgunchainedlabs.com.

Electrochemical and Electrophoretic Techniques for Bioanalytical Applications

Electrochemical techniques measure the electrical properties of a solution containing an analyte, often involving the transfer of electrons at an electrode surface mdpi.com. These methods are highly sensitive and can be used for both qualitative and quantitative analysis of electroactive compounds. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can provide information about the redox behavior of a molecule, including oxidation and reduction potentials mdpi.comscirp.orgnih.gov.

For this compound, if it is electroactive, electrochemical methods could be applied for its detection and quantification in various matrices, potentially including biological samples in bioanalytical applications. The presence of certain functional groups, such as hydroxyl groups in a catechol-like moiety (if present as a substituent or impurity, noting this compound is primarily described as a thienoimidazole ncats.io), can render a molecule electroactive mdpi.comscirp.orgnih.govgmu.edu. Electrochemical sensors modified with various materials have been developed for the sensitive detection of catechol and similar phenolic compounds, demonstrating the potential of this approach for related structures mdpi.comscirp.orggmu.eduacs.org. These methods can offer advantages such as simplicity, fast response, and ease of application compared to more sophisticated techniques gmu.edu.

Electrophoretic techniques, such as capillary electrophoresis (CE), separate charged molecules based on their differential migration in an electric field researchgate.net. This separation is influenced by the charge, size, and shape of the analytes, as well as the properties of the separation medium and the applied electric field. Electrophoresis is a valuable tool in bioanalysis for separating and analyzing various biomolecules and small molecules in complex biological matrices.

While direct information on the electrophoretic analysis of this compound is limited in the search results, studies on related compounds and biological samples demonstrate the applicability of these techniques. For example, gel electrophoresis has been used to analyze enzymes involved in catechol metabolism oup.comnih.govnih.gov. Capillary electrophoresis coupled with electrochemical detection has also been explored for the analysis of electroactive species like catechol and dopamine (B1211576) researchgate.net. These examples suggest that electrophoretic methods could potentially be developed for the separation and analysis of this compound, particularly in biological or complex research samples, potentially coupled with suitable detection methods like electrochemical detection.

Method Validation Principles for Research Applications

Method validation is a critical process in analytical chemistry that ensures that an analytical procedure is suitable for its intended purpose llri.insolubilityofthings.comjru-b.comwjarr.com. In research and development, validated methods are essential for generating reliable, accurate, and consistent data llri.injru-b.comwjarr.com. According to guidelines from regulatory bodies such as the International Conference on Harmonisation (ICH), validation involves assessing several key parameters llri.insolubilityofthings.comjru-b.comwjarr.com.

The general principles of analytical method validation include:

Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components that may be expected in the sample matrix, such as impurities, degradation products, or matrix components solubilityofthings.comwjarr.com.

Accuracy: The closeness of the test results obtained by the method to the true value llri.insolubilityofthings.comwjarr.com. This is often assessed through recovery studies or by comparison with results obtained from a validated reference method solubilityofthings.com.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple portions of a homogeneous sample under prescribed conditions llri.insolubilityofthings.comwjarr.com. Precision can be evaluated at different levels, including repeatability (within a single laboratory over a short period) and intermediate precision (within a single laboratory over a longer period, potentially with different analysts or equipment) solubilityofthings.com. Reproducibility (consistency across different laboratories) is also a key aspect, often assessed through interlaboratory studies researchgate.net.

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected, though not necessarily quantified wjarr.com.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with acceptable accuracy and precision wjarr.com.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range wjarr.com.

Range: The interval between the upper and lower concentrations of analyte for which it has been demonstrated that the analytical procedure has a suitable degree of linearity, accuracy, and precision wjarr.com.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters solubilityofthings.comwjarr.com.

Method validation is a systematic process that typically involves defining the purpose of the method, selecting appropriate validation parameters, preparing a validation protocol, conducting experiments, and statistically analyzing the data llri.insolubilityofthings.com. Proper documentation and reporting of validation results are crucial for transparency and regulatory compliance solubilityofthings.com.

Future Directions and Emerging Research Paradigms for Pipratecol

Exploration of Undiscovered Biochemical Pathways and Targets

Understanding the precise biochemical pathways and molecular targets with which pipratecol interacts is a critical area for future research. While piperazine (B1678402) derivatives are broadly known to interact with receptors and enzymes, the specific targets of this compound remain to be fully elucidated. Research efforts will likely focus on identifying the proteins, enzymes, and signaling molecules that bind to or are modulated by this compound. Techniques such as receptor binding studies and enzyme inhibition tests are essential for evaluating its interactions with specific targets, including neurotransmitter receptors like serotonin (B10506) and dopamine (B1211576) receptors, and enzymes involved in neurotransmitter metabolism. smolecule.com Exploring these interactions can provide insights into the pharmacological profile of this compound and guide further development.

Integration of Omics Technologies for Comprehensive Biological Profiling

The integration of omics technologies offers a powerful approach to gain a comprehensive understanding of this compound's biological effects. nih.govhumanspecificresearch.org By combining data from genomics (study of the genome), transcriptomics (analysis of RNA transcripts), proteomics (large-scale study of proteins), and metabolomics (comprehensive analysis of metabolites), researchers can develop a systems-level view of how this compound affects biological systems. humanspecificresearch.orguninet.edu This multi-omics approach can help unravel intricate regulatory networks, identify candidate genes, proteins, and metabolites influenced by this compound, and potentially discover biomarkers or targets for therapeutic intervention. nih.gov For instance, transcriptomics and proteomics could reveal changes in gene expression and protein abundance upon this compound exposure, while metabolomics could identify alterations in metabolic pathways. uninet.edumdpi.com

Advancements in Computational Predictive Modeling for Drug Discovery Lead Optimization

Computational predictive modeling plays a crucial role in modern drug discovery and can significantly accelerate the research and optimization of compounds like this compound. nih.gov Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can predict the binding affinity of this compound to potential targets, analyze its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and design structural modifications to enhance its efficacy and selectivity. nih.gov These computational approaches can help prioritize research directions, reduce the need for extensive experimental testing, and optimize the chemical structure of this compound for desired pharmacological effects. nih.gov Leveraging large-scale transcriptomic databases and computational tools can also aid in identifying potential new indications for existing drugs or compounds like this compound based on their molecular signatures. nih.gov

Potential as a Research Tool in Neurobiology and Cardiovascular Pharmacology

This compound's structure, containing both a pyrocatechol (B87986) moiety and a piperazine ring, suggests potential utility as a research tool in neurobiology and cardiovascular pharmacology. ontosight.aismolecule.com Piperazine derivatives are known to interact with neurotransmitter systems, making this compound a potential tool for studying neuronal activity and neurotransmitter-related disorders. ontosight.aismolecule.com Research could explore its effects on neuronal cell lines and its potential neuroprotective properties, possibly linked to the antioxidant characteristics of the catechol structure. smolecule.com In cardiovascular pharmacology, this compound has been noted as a vasodilator and has been explored in the context of cerebrovascular disorders. drugfuture.com Future research could utilize this compound to investigate specific vascular mechanisms, explore its interactions with cardiovascular targets, and understand its effects on blood flow and pressure regulation. drugfuture.commcgill.cafrontiersin.org Its use as a research tool could help elucidate complex biological processes in these systems and identify potential starting points for developing new therapeutic strategies.

Q & A

Q. Q1. How can researchers design a study to evaluate the efficacy of Pipratecol in treating neurodegenerative diseases in elderly populations?

Methodological Answer:

  • Use the PICOT framework to structure the research question:
    • P (Population): Elderly patients (age ≥65) diagnosed with neurodegenerative disorders (e.g., Alzheimer’s).
    • I (Intervention): Administration of this compound at a predefined dosage.
    • C (Comparison): Placebo or standard-of-care treatment (e.g., donepezil).
    • O (Outcome): Measurable cognitive improvement via validated tools (e.g., MMSE, ADAS-Cog).
    • T (Time): 12-month follow-up period.
  • Select a randomized controlled trial (RCT) design to minimize bias .
  • Ensure blinding of participants and assessors to enhance validity .

Q. Q2. What methodologies are recommended for determining the optimal dosage of this compound in preclinical models?

Methodological Answer:

  • Conduct dose-response studies in animal models (e.g., transgenic mice for neurodegeneration).
    • Test escalating doses (low, medium, high) against a control group.
    • Measure biomarkers (e.g., tau protein levels, synaptic plasticity) and behavioral outcomes .
  • Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate dosage with therapeutic effects .
  • Use statistical power analysis to determine sample size requirements, ensuring significance (α=0.05, power=80%) .

Advanced Research Questions

Q. Q3. How should researchers address contradictory findings in studies investigating this compound’s mechanism of action?

Methodological Answer:

  • Perform a systematic review with meta-analysis to synthesize existing data .
    • Use PRISMA guidelines to ensure transparency in study selection and bias assessment .
    • Analyze heterogeneity using I² statistics ; if high (>50%), explore subgroup analyses (e.g., species differences, dosing regimens) .
  • Validate findings through independent replication studies in diverse models (e.g., in vitro neuronal cultures vs. in vivo models) .

Q. Q4. What strategies ensure robust longitudinal assessment of this compound’s neuroprotective effects?

Methodological Answer:

  • Design a prospective cohort study with repeated measures:
    • Collect baseline data (e.g., MRI scans, cerebrospinal fluid biomarkers).
    • Schedule follow-ups at 6, 12, and 24 months to track disease progression .
  • Address attrition bias by implementing intent-to-treat (ITT) analysis .
  • Use mixed-effects models to handle missing longitudinal data .

Q. Q5. How can researchers integrate omics data (e.g., transcriptomics, proteomics) to elucidate this compound’s molecular targets?

Methodological Answer:

  • Apply multi-omics integration frameworks :
    • Perform RNA sequencing to identify differentially expressed genes post-treatment.
    • Use network pharmacology to map this compound’s interactions with proteins/pathways (e.g., STRING database) .
  • Validate targets via CRISPR/Cas9 knockout models or siRNA silencing .
  • Employ pathway enrichment analysis (e.g., Gene Ontology, KEGG) to prioritize mechanistic hypotheses .

Methodological and Ethical Considerations

Q. Q6. What ethical considerations are critical when designing clinical trials for this compound in vulnerable populations (e.g., cognitively impaired patients)?

Methodological Answer:

  • Obtain informed consent through legally authorized representatives, ensuring transparency about risks/benefits .
  • Implement data anonymization protocols to protect participant privacy .
  • Establish a Data Safety Monitoring Board (DSMB) to oversee adverse events and trial termination criteria .

Q. Q7. How can researchers mitigate bias when analyzing this compound’s efficacy in non-randomized observational studies?

Methodological Answer:

  • Use propensity score matching to balance confounding variables (e.g., age, comorbidities) between treatment and control groups .
  • Apply sensitivity analyses to assess the impact of unmeasured confounders .
  • Report limitations explicitly using STROBE guidelines for observational studies .

Data Analysis and Interpretation

Q. Q8. What statistical approaches are suitable for analyzing nonlinear dose-response relationships of this compound?

Methodological Answer:

  • Fit data to sigmoidal Emax models or four-parameter logistic curves using nonlinear regression .
  • Calculate EC50 values to quantify potency .
  • Use bootstrapping to estimate confidence intervals for model parameters .

Q. Q9. How should researchers reconcile discrepancies between preclinical and clinical outcomes for this compound?

Methodological Answer:

  • Conduct translational gap analysis to identify species-specific differences (e.g., metabolic pathways, blood-brain barrier permeability) .
  • Develop humanized animal models or 3D organoid systems to bridge preclinical-clinical divides .

Frameworks for Research Design

Q. Q10. Which frameworks beyond PICOT are useful for structuring mechanistic studies on this compound?

Methodological Answer:

  • PEO Framework (Population, Exposure, Outcome):
    • Population: Neuronal cell lines with tauopathy.
    • Exposure: this compound treatment at varying concentrations.
    • Outcome: Reduction in phosphorylated tau aggregates .
  • FINER Criteria : Ensure the question is Feasible, Interesting, Novel, Ethical, and Relevant .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.